molecular formula C6H16Cl2N2O2 B1512782 L-(6-~13~C)Lysine--hydrogen chloride (1/2) CAS No. 1217466-44-8

L-(6-~13~C)Lysine--hydrogen chloride (1/2)

Cat. No.: B1512782
CAS No.: 1217466-44-8
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-NHAQXJHSSA-N
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Description

L-(6-13C)Lysine--hydrogen chloride (1/2) is a stable isotope-labeled form of L-lysine, an essential amino acid. This compound is labeled with carbon-13 at the 6th position, making it useful for various scientific research applications, including metabolic studies and tracing biochemical pathways.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through chemical reactions involving L-lysine and carbon-13 labeled reagents. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position.

  • Industrial Production Methods: On an industrial scale, the production of L-(6-13C)Lysine--hydrogen chloride involves large-scale chemical synthesis processes, often using biotechnological methods to produce the labeled amino acid.

Types of Reactions:

  • Oxidation: L-(6-13C)Lysine--hydrogen chloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur, where the amino group or carboxyl group of L-(6-13C)Lysine--hydrogen chloride is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine oxalate.

  • Reduction Products: Reduced forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine alcohol.

  • Substitution Products: Substituted lysine derivatives, depending on the reagents used.

Scientific Research Applications

L-(6-13C)Lysine--hydrogen chloride is widely used in scientific research due to its labeled carbon-13 isotope. It is employed in:

  • Metabolic Studies: Tracing the metabolic pathways of lysine in biological systems.

  • Protein Synthesis: Studying protein synthesis and turnover in cells.

  • Medical Research: Investigating the role of lysine in various diseases and conditions.

  • Industrial Applications: Used in the production of labeled compounds for pharmaceuticals and other industries.

Mechanism of Action

The mechanism by which L-(6-13C)Lysine--hydrogen chloride exerts its effects involves its incorporation into biochemical pathways as a labeled tracer. The carbon-13 isotope allows researchers to track the movement and transformation of lysine within cells and tissues, providing insights into metabolic processes and protein synthesis.

Molecular Targets and Pathways Involved:

  • Metabolic Pathways: Lysine is involved in the biosynthesis of carnitine, which is essential for fatty acid metabolism.

  • Protein Synthesis: Lysine residues are critical for protein structure and function, and their labeling helps in studying protein dynamics.

Comparison with Similar Compounds

  • L-Lysine dihydrochloride

  • L-Lysine hydrochloride

  • L-Lysine-13C6,15N2 hydrochloride

Properties

IUPAC Name

(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-NHAQXJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745949
Record name L-(6-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217466-44-8
Record name L-(6-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217466-44-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(6-~13~C)Lysine--hydrogen chloride (1/2)
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L-(6-~13~C)Lysine--hydrogen chloride (1/2)
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L-(6-~13~C)Lysine--hydrogen chloride (1/2)
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L-(6-~13~C)Lysine--hydrogen chloride (1/2)
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L-(6-~13~C)Lysine--hydrogen chloride (1/2)
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L-(6-~13~C)Lysine--hydrogen chloride (1/2)

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